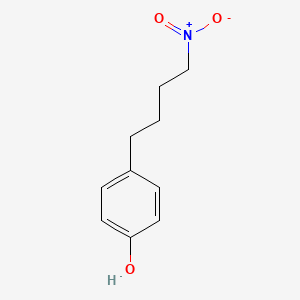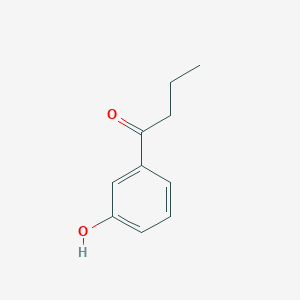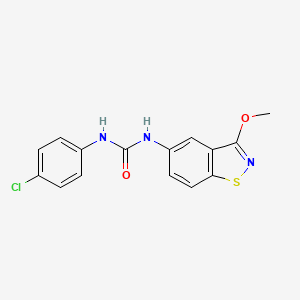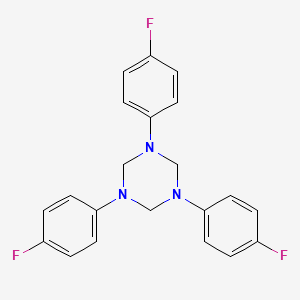
1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- typically involves the condensation of a primary amine with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 4-fluoroaniline, and the aldehyde would be formaldehyde. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative.
Industrial Production Methods
Industrial production of hexahydro-1,3,5-triazines often involves similar condensation reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the final product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of specific biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound without the fluorophenyl substitutions.
1,3,5-Triazine, 1,3,5-tris(4-chlorophenyl)hexahydro-: A similar compound with chlorine substituents instead of fluorine.
1,3,5-Triazine, 1,3,5-tris(4-methylphenyl)hexahydro-: A derivative with methyl groups.
Uniqueness
1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
CAS No. |
109423-09-8 |
|---|---|
Molecular Formula |
C21H18F3N3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1,3,5-tris(4-fluorophenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H18F3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2 |
InChI Key |
DVAPZVYCMIPGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


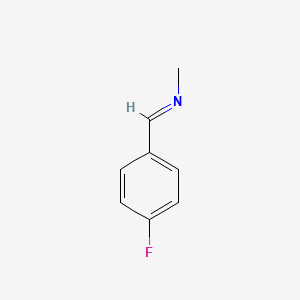
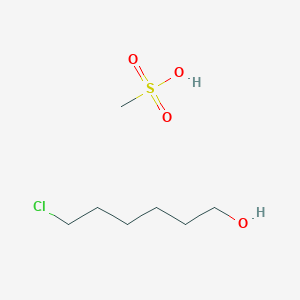

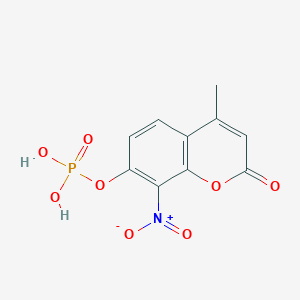

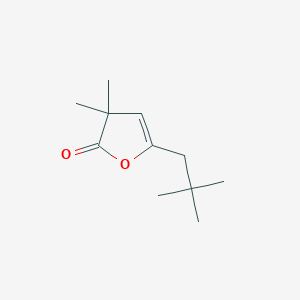
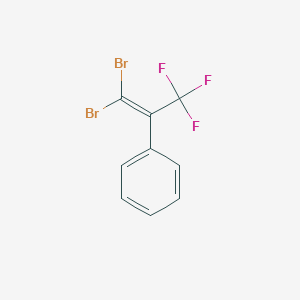
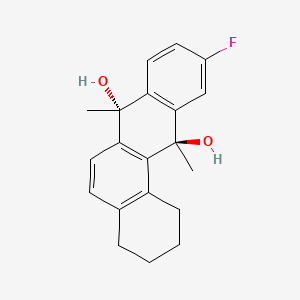

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
